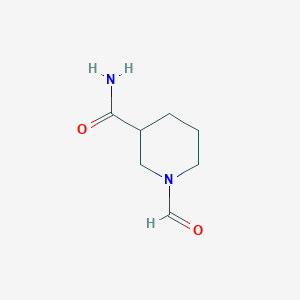
1-Formylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylpiperidine-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
1-Formylpiperidine-3-carboxamide has been studied for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.
Cancer Therapy
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in tumor cells through specific molecular interactions. A notable study reported that derivatives of this compound exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .
Neuropharmacology
The compound is also investigated for its effects on neurodegenerative diseases. Its structural similarity to known inhibitors of acetylcholinesterase suggests that it may play a role in treating conditions like Alzheimer’s disease. Research indicates that modifications to the piperidine ring can enhance brain penetration and improve pharmacological profiles .
Industrial Applications
In addition to its medicinal properties, this compound serves as a versatile building block in organic synthesis. It is utilized in producing fine chemicals, agrochemicals, and pharmaceuticals due to its functional groups that allow for further chemical modifications .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Anticancer Activity : A study demonstrated that a derivative showed superior activity against cancer cell lines compared to traditional agents, suggesting a promising avenue for drug development .
- Neuroprotective Effects : Research indicated that modifications to enhance blood-brain barrier permeability resulted in compounds with improved efficacy against neurodegenerative conditions .
- Pain Management : Inhibitors derived from this compound have shown potential in modulating pain pathways through FAAH inhibition, indicating possible applications in analgesics .
Propriétés
Numéro CAS |
130250-55-4 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-formylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11) |
Clé InChI |
NADNERWNWVUWEZ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C=O)C(=O)N |
SMILES canonique |
C1CC(CN(C1)C=O)C(=O)N |
Synonymes |
3-Piperidinecarboxamide,1-formyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















